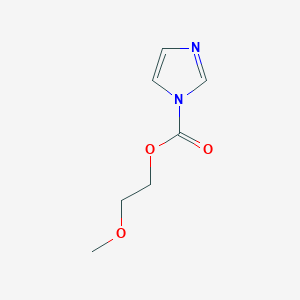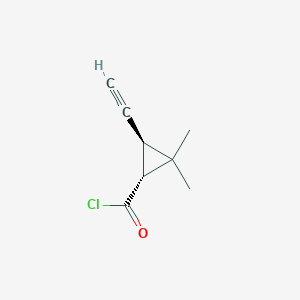
(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative with a unique structure that includes an ethynyl group and a carbonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with ethynylmagnesium bromide to introduce the ethynyl group. The resulting intermediate is then treated with thionyl chloride to convert the carboxylic acid to a carbonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.
化学反応の分析
Types of Reactions
(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of substituted alkenes.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Addition: Electrophiles such as halogens or hydrogen halides can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Amides, Esters, Thioesters: From substitution reactions.
Substituted Alkenes: From addition reactions.
Acids and Alcohols: From oxidation and reduction reactions.
科学的研究の応用
(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as polymers and resins.
Chemical Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Chemistry: Used in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, while the carbonyl chloride group can react with amino groups to form stable amide bonds. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride.
(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-amine: Similar structure but with an amine group instead of a carbonyl chloride.
Uniqueness
The presence of both an ethynyl group and a carbonyl chloride group in (1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride makes it unique. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
特性
CAS番号 |
77789-81-2 |
|---|---|
分子式 |
C8H9ClO |
分子量 |
156.61 g/mol |
IUPAC名 |
(1R,3S)-3-ethynyl-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-4-5-6(7(9)10)8(5,2)3/h1,5-6H,2-3H3/t5-,6+/m1/s1 |
InChIキー |
ZKRWMMJEALQKHD-RITPCOANSA-N |
異性体SMILES |
CC1([C@@H]([C@H]1C(=O)Cl)C#C)C |
正規SMILES |
CC1(C(C1C(=O)Cl)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(4-methoxyphenyl)methyl]diselane](/img/structure/B13788305.png)
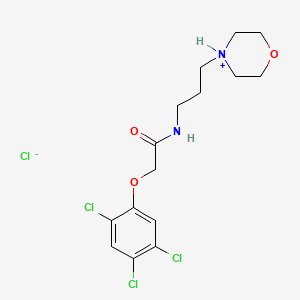
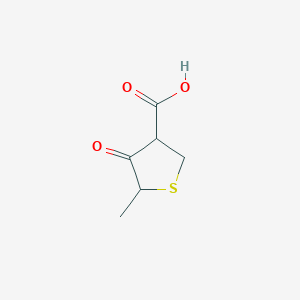
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
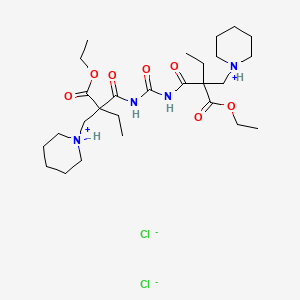

![Bismuth tris[12-(butylthio)dodecanoate]](/img/structure/B13788355.png)

![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)

![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
